Piroxantrone

描述

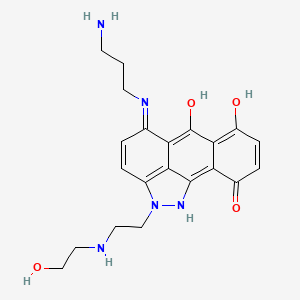

Structure

2D Structure

3D Structure

属性

CAS 编号 |

91441-23-5 |

|---|---|

分子式 |

C21H25N5O4 |

分子量 |

411.5 g/mol |

IUPAC 名称 |

10-(3-aminopropylimino)-6,8-dihydroxy-14-[2-(2-hydroxyethylamino)ethyl]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one |

InChI |

InChI=1S/C21H25N5O4/c22-6-1-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27/h2-5,23,25,27,29-30H,1,6-11,22H2 |

InChI 键 |

UKNVCOILWOLTLJ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=NCCCN)C2=C(C3=C(C=CC(=O)C3=C4C2=C1N(N4)CCNCCO)O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

Bulk: Samples stored at 25 °C under both light and dark conditions at 50 °C in the dark for three months showed no significant degradation (HPLC). Solution: A solution containing 10.2 mg/mL in water showed approximately 5% degradation in 24 hours. The test sample exhibited < 10% degradation in 48 hours. |

溶解度 |

H2O > 11.20 (mg/mL) Buffer, pH4 > 9.60 (mg/mL) Buffer, pH9 > 11.50 (mg/mL) Ethanol < 0.73 (mg/mL) DMA 0.70 (mg/mL) DMSO > 9.60 (mg/mL) CHCl3 < 0.77 (mg/mL) EtOAc < 0.71 (mg/mL) t-BuOH < 0.71 (mg/mL) |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

CI942; PD111815; CI 942; PD 111815; CI-942; PD-111815; Piroxantrone; oxanthrazole; oxantrazole; Piroxantrone HCl. |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Piroxantrone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piroxantrone, an aza-anthracenedione derivative, is an antineoplastic agent with a mechanism of action primarily centered on the inhibition of topoisomerase II. Structurally related to anthracyclines, this compound was designed to reduce the cardiotoxicity associated with this class of drugs. This guide provides a detailed technical overview of the molecular mechanisms through which this compound exerts its cytotoxic effects, with a focus on its interaction with topoisomerase II, DNA damage induction, and other potential cellular targets. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and experimental workflows.

Core Mechanism of Action: Topoisomerase II Inhibition

The principal mechanism of action of this compound is the targeting of DNA topoisomerase II, a critical enzyme in DNA replication, transcription, and chromosome segregation.[1] this compound acts as a topoisomerase II poison, stabilizing the covalent complex formed between the enzyme and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and subsequent cell cycle arrest and apoptosis.[1][2]

Isoform Selectivity

A key feature of this compound is its selectivity for the topoisomerase IIα isoform over the topoisomerase IIβ isoform.[1] Topoisomerase IIα is predominantly expressed in proliferating cells, while topoisomerase IIβ is more abundant in quiescent cells, including cardiomyocytes. This selectivity is believed to contribute to the reduced cardiotoxicity of this compound compared to other topoisomerase II inhibitors like doxorubicin and mitoxantrone.[1]

DNA Intercalation and Binding

This compound is also known to be a DNA intercalator.[1][2] This interaction with DNA can inhibit both DNA and RNA synthesis.[3][4] While intercalation is a feature of this class of drugs, its primary cytotoxic effect is attributed to its role as a topoisomerase II poison. At higher concentrations, avid DNA binding by this compound may limit the induction of topoisomerase II-mediated DNA cleavage.[1]

Cellular Consequences of this compound Action

The inhibition of topoisomerase II and the resulting DNA damage trigger a cascade of cellular events, ultimately leading to apoptosis.

Induction of DNA Double-Strand Breaks

By stabilizing the topoisomerase II-DNA cleavage complex, this compound leads to the formation of persistent DNA double-strand breaks.[1] The presence of these breaks can be detected by the phosphorylation of histone H2AX (γH2AX), a sensitive marker of DNA damage.[1]

Cell Cycle Arrest and Apoptosis

The accumulation of DNA damage activates cell cycle checkpoints, leading to a block in the G2 phase of the cell cycle.[4] If the DNA damage is irreparable, the cell undergoes programmed cell death, or apoptosis. This compound has been shown to induce apoptosis in various cancer cell lines, characterized by DNA fragmentation and the cleavage of poly(ADP-ribose) polymerase (PARP).[5]

Other Potential Mechanisms

While topoisomerase II inhibition is the primary mechanism, other cellular effects of this compound have been investigated.

Generation of Reactive Oxygen Species (ROS)

Some related compounds, like doxorubicin, are known to generate reactive oxygen species (ROS) through redox cycling, which contributes to their cardiotoxicity.[6][7][8] this compound has been shown to produce semiquinone free radicals in enzymatic reducing systems.[1] However, its ability to generate ROS in a cellular system appears to be limited, likely due to low cellular uptake.[1] This reduced capacity for ROS generation is another factor contributing to its improved cardiac safety profile.[1]

Inhibition of Other Kinases

There is evidence to suggest that mitoxantrone, a closely related compound, can inhibit other kinases. For instance, it has been shown to bind to the FAK kinase domain and decrease the kinase activities of FAK, Pyk-2, c-Src, and IGF-1R.[9] It has also been identified as a potential inhibitor of eEF-2K.[10] Further research is needed to determine if this compound shares these off-target effects.

Quantitative Data Summary

The following table summarizes key quantitative data related to the activity of this compound and the structurally similar mitoxantrone.

| Parameter | Drug | Cell Line/System | Value | Reference |

| IC50 | Pixantrone | In vitro panel (PPTP) | Median relative IC50 of 54 nM | [2] |

| IC50 | Mitoxantrone | Pancreatic ductal adenocarcinoma (PDA) cells | < 10 nM | [11] |

| IC50 | Mitoxantrone | B-chronic lymphocytic leukaemia (B-CLL) cells | 0.7 - 1.4 µg/ml | [5] |

| Plasma Clearance | This compound | Human (Phase I trial) | 1290 +/- 484 ml/min | [12] |

| Terminal Half-life (t1/2β) | This compound | Human (Phase I trial) | 18.7 +/- 36.5 min | [12] |

Detailed Experimental Protocols

Kinetoplast DNA (kDNA) Decatenation Assay

Objective: To assess the inhibitory effect of a compound on the catalytic activity of topoisomerase II.

Methodology:

-

Crithidia fasciculata kDNA, a network of interlocked DNA minicircles, is used as the substrate.

-

Human topoisomerase IIα or IIβ is incubated with kDNA in the presence of varying concentrations of the test compound (e.g., this compound).

-

The reaction is initiated by the addition of ATP and allowed to proceed at 37°C.

-

The reaction is stopped, and the products are separated by agarose gel electrophoresis.

-

In the absence of an inhibitor, topoisomerase II decatenates the kDNA into individual minicircles, which migrate faster through the gel.

-

In the presence of an inhibitor, the kDNA remains catenated and migrates as a high molecular weight complex.

-

The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.

pBR322 DNA Cleavage Assay

Objective: To determine if a compound is a topoisomerase II poison by detecting the formation of linear DNA from supercoiled plasmid DNA.

Methodology:

-

Supercoiled pBR322 plasmid DNA is incubated with human topoisomerase IIα or IIβ and varying concentrations of the test compound.

-

The reaction is allowed to proceed at 37°C.

-

The reaction is terminated by the addition of a stop solution containing SDS and proteinase K to digest the protein.

-

The DNA is then subjected to agarose gel electrophoresis.

-

A topoisomerase II poison will stabilize the cleavage complex, resulting in the appearance of a linear DNA band.

-

The amount of linear DNA is quantified to determine the potency of the compound.

Cellular Phospho-Histone γH2AX Assay

Objective: To detect DNA double-strand breaks in cells treated with a test compound.

Methodology:

-

Cells (e.g., K562) are treated with varying concentrations of the test compound for a specified time.

-

The cells are then fixed and permeabilized.

-

The cells are incubated with a primary antibody specific for phosphorylated histone H2AX (γH2AX).

-

A fluorescently labeled secondary antibody is then added.

-

The fluorescence intensity of the cells is measured by flow cytometry or fluorescence microscopy.

-

An increase in fluorescence indicates an increase in the level of DNA double-strand breaks.

Mandatory Visualizations

Caption: Core mechanism of this compound action.

Caption: Workflow for kDNA decatenation assay.

References

- 1. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Initial Testing (Stage 1) of the Topoisomerase II inhibitor Pixantrone, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of mitoxantrone: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular and biochemical pharmacology of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitoxantrone, a topoisomerase II inhibitor, induces apoptosis of B-chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reactive oxygen species: Janus-faced molecules in the era of modern cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Generation of Reactive Oxygen Species during Apoptosis Induced by DNA-Damaging Agents and/or Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Mitoxantrone targets the ATP-binding site of FAK, binds the FAK kinase domain and decreases FAK, Pyk-2, c-Src, and IGF-1R in vitro kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Combined treatment of mitoxantrone sensitizes breast cancer cells to rapalogs through blocking eEF-2K-mediated activation of Akt and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mitoxantrone targets human ubiquitin-specific peptidase 11 (USP11) and is a potent inhibitor of pancreatic cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase I study and pharmacodynamics of this compound (NSC 349174), a new anthrapyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Piroxantrone's Interaction with DNA: A Technical Guide to its Intercalation Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piroxantrone (also known as pixantrone) is a promising aza-anthracenedione chemotherapeutic agent that exhibits a distinct mechanism of action primarily centered on its interaction with DNA. As a structural analogue of mitoxantrone, this compound was developed to retain potent antitumor activity while mitigating the cardiotoxicity associated with earlier anthracyclines and anthracenediones. This technical guide provides an in-depth exploration of the DNA intercalation properties of this compound, offering a comprehensive resource for researchers and drug development professionals. The guide details the quantitative aspects of its DNA binding, outlines the experimental methodologies used to characterize these interactions, and visualizes the key molecular pathways and experimental workflows.

Core Mechanism: DNA Intercalation and Topoisomerase II Inhibition

This compound exerts its cytotoxic effects through a multi-faceted interaction with DNA. The planar aromatic core of the molecule inserts itself between the base pairs of the DNA double helix, a process known as intercalation. This physical disruption of the DNA structure has several downstream consequences, the most significant of which is the inhibition of topoisomerase II.[1] Topoisomerase II is a vital enzyme that manages DNA topology during replication and transcription by creating transient double-strand breaks to allow for strand passage. By intercalating into the DNA, this compound stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of permanent double-strand breaks, which, if not repaired, trigger a DNA damage response cascade culminating in cell cycle arrest and apoptosis.[1][2]

Recent studies suggest that this compound's mechanism may also involve the formation of covalent DNA adducts, particularly in the presence of formaldehyde. This dual-action capability distinguishes its interaction with DNA and contributes to its overall cytotoxicity.

Quantitative Analysis of this compound-DNA Binding

Quantitative data on the binding affinity of this compound to undamaged DNA is limited in publicly available literature. However, extensive research on its close structural analogue, mitoxantrone, provides valuable insights into the expected binding characteristics. Furthermore, comparative studies on DNA containing abasic sites offer a direct comparison of the binding affinities of both compounds.

Table 1: Comparative Quantitative Data for this compound and Mitoxantrone DNA Interaction

| Parameter | This compound | Mitoxantrone | DNA Type | Method | Reference |

| Apparent Binding Constant (Kd) | 1.25 ± 0.32 µM | 83 ± 3 nM | THF-containing (Abasic site analogue) | Thiazole Orange Displacement Assay | [3][4] |

| Binding Constant (K) | Not Reported | ~1 x 105 M-1 | dsDNA | Magnetic Tweezers | [5] |

| Binding Constant (K) | Not Reported | 5.0 x 106 M-1 | Calf Thymus DNA | Equilibrium Dialysis | |

| IC50 (APE1 Inhibition) | 20 ± 9 µM | ~0.5 µM | THF-containing DNA | APE1 Endonuclease Activity Assay | [4] |

| DNA Unwinding Angle | Not Reported | ~16° | dsDNA | Magnetic Tweezers | [5] |

| Binding Site Size (n) | Not Reported | ~2.5 base pairs | dsDNA | Magnetic Tweezers | [5] |

Note: The data for mitoxantrone with dsDNA and calf thymus DNA are provided as a reference point for the general DNA intercalation properties of this class of compounds, given the limited availability of such data for this compound with undamaged DNA.

Signaling Pathways

The interaction of this compound with DNA initiates a cascade of cellular events. The primary pathway involves the inhibition of topoisomerase II, leading to DNA double-strand breaks. These breaks are recognized by cellular DNA damage sensors, activating downstream signaling pathways that ultimately determine the cell's fate.

Caption: this compound's primary signaling pathway leading to apoptosis.

Experimental Protocols & Workflows

The characterization of this compound's DNA intercalation properties relies on a suite of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

Experimental Workflow for Characterizing DNA Intercalation

References

- 1. researchgate.net [researchgate.net]

- 2. Interactions of pixantrone with apurinic/apyrimidinic sites in DNA | microPublication [micropublication.org]

- 3. Interactions of pixantrone with apurinic/apyrimidinic sites in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding mechanism of anti-cancer chemotherapeutic drug mitoxantrone to DNA characterized by magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies on the binding affinity of anticancer drug mitoxantrone to chromatin, DNA and histone proteins - PMC [pmc.ncbi.nlm.nih.gov]

Piroxantrone topoisomerase II inhibition

An In-Depth Technical Guide to Piroxantrone (Pixantrone) and its Inhibition of Topoisomerase II

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, more commonly known in recent literature as Pixantrone, is a synthetic aza-anthracenedione developed as an antineoplastic agent.[1][2] Structurally related to the anthracenediones like mitoxantrone and anthracyclines such as doxorubicin, pixantrone was designed to reduce the cardiotoxicity associated with these earlier compounds.[3][4] Its primary mechanism of anticancer activity is the targeting and inhibition of DNA topoisomerase II, a critical enzyme involved in managing DNA topology during essential cellular processes like replication and transcription.[5][6]

Pixantrone acts as a topoisomerase II "poison." Rather than inhibiting the enzyme's catalytic activity outright, it stabilizes a transient intermediate in the catalytic cycle known as the cleavage complex.[5][7] This stabilization leads to the accumulation of protein-linked DNA double-strand breaks, which are highly cytotoxic lesions that trigger downstream DNA damage responses, cell cycle arrest, and ultimately, apoptosis.[8][9] This guide provides a detailed overview of the topoisomerase II catalytic cycle, the specific mechanism of pixantrone's inhibitory action, quantitative data on its efficacy, and detailed protocols for key experimental assays used in its study.

The Topoisomerase II Catalytic Cycle

DNA topoisomerase II (Topo II) is an essential nuclear enzyme that resolves topological problems in DNA, such as supercoils and catenanes (interlocked rings), which arise during replication, transcription, and chromosome segregation.[10] The enzyme functions as a homodimer and utilizes the energy from ATP hydrolysis to pass one segment of double-stranded DNA (the "transport" or T-segment) through a transient, enzyme-mediated break in another segment (the "gate" or G-segment).[11][12] This process is vital for separating daughter chromatids during mitosis.[13] The catalytic cycle involves several distinct steps, as illustrated below.

Mechanism of this compound (Pixantrone) Inhibition

Pixantrone exerts its cytotoxic effects by acting as a topoisomerase II poison.[5] Unlike catalytic inhibitors that might block ATP binding or prevent the enzyme from binding to DNA, poisons interfere with the DNA cleavage/religation equilibrium.[7][11] Pixantrone intercalates into the DNA at the site of the Topo II-DNA interaction.[1][6] This action stabilizes the "cleavage complex," where the enzyme is covalently linked to the 5' ends of the cleaved G-segment DNA.[5][14] By preventing the DNA religation step, pixantrone effectively transforms the essential Topo II enzyme into a cellular toxin that generates permanent, protein-linked DNA double-strand breaks.

The accumulation of these double-strand breaks is a potent signal for the cell's DNA Damage Response (DDR) system. This leads to the activation of checkpoint kinases and, if the damage is irreparable, the initiation of apoptosis, selectively killing rapidly dividing cancer cells that have a high requirement for topoisomerase II activity.[8][15]

Quantitative Analysis of this compound (Pixantrone) Activity

The potency of pixantrone has been quantified through various in vitro assays, including direct enzyme inhibition and cellular cytotoxicity studies. The half-maximal inhibitory concentration (IC50) is a key metric used to evaluate its effectiveness.

Table 1: Topoisomerase IIα Inhibition

| Compound | Assay Type | IC50 (μM) | Source |

| Pixantrone | kDNA Decatenation | 0.10 | [5] |

| Etoposide | kDNA Decatenation | 0.56 | [5] |

Table 2: Cytotoxicity (Cell Growth Inhibition)

| Compound | Cell Line | Cell Type | IC50 (nM) | Source |

| Pixantrone | K562 | Human Leukemia | ~58 | [5] |

| Pixantrone | PPTP Panel (Median) | Pediatric Cancer Lines | 54 | [16] |

| Mitoxantrone | MDA-MB-231 | Human Breast Cancer | 18 | [17] |

| Mitoxantrone | MCF-7 | Human Breast Cancer | 196 | [17] |

| Mitoxantrone | B-CLL | B-chronic lymphocytic leukaemia | ~700-1400 | [18] |

| Mitoxantrone | MOLT-16 | T-cell Leukemia | 4.1 | [19] |

Note: Data for the closely related compound Mitoxantrone is included for comparison, as it is also a Topo II inhibitor. Cytotoxicity can vary significantly based on cell line and exposure time.

Cellular Consequences of Topoisomerase II Inhibition

The stabilization of the Topo II-DNA cleavage complex by pixantrone initiates a cascade of cellular events, beginning with the recognition of DNA double-strand breaks (DSBs). This triggers the DNA Damage Response (DDR), a signaling pathway crucial for maintaining genomic integrity.

Key events in this pathway include the phosphorylation of the histone variant H2AX (forming γH2AX), which serves as a marker for DNA DSBs.[5] This signaling leads to the activation of cell cycle checkpoints, primarily at the G2/M transition, to prevent cells with damaged DNA from entering mitosis.[8][15] If the DNA damage is too extensive to be repaired, the cell is directed to undergo apoptosis.

Experimental Protocols

Investigating the activity of Topo II inhibitors like pixantrone involves several key in vitro and cell-based assays.

Topoisomerase II DNA Decatenation Assay

This assay measures the ability of Topo II to resolve catenated (interlocked) DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles. Inhibitors will prevent this decatenation.[20]

-

Workflow Diagram

Figure 4. Experimental workflow for a Topoisomerase II decatenation assay. -

Materials & Reagents

-

Purified human Topoisomerase IIα

-

Kinetoplast DNA (kDNA) from Crithidia fasciculata

-

5X Topo II Reaction Buffer: 250 mM Tris-HCl (pH 8.0), 750 mM KCl, 50 mM MgCl₂, 2.5 mM DTT, 2.5 mM EDTA

-

10 mM ATP solution

-

Pixantrone stock solution (in DMSO or water)

-

Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, 0.25 mg/mL Proteinase K, 25% Ficoll, 0.05% Bromophenol Blue

-

1% Agarose gel in TAE buffer

-

Ethidium Bromide or other DNA stain

-

-

Procedure

-

Prepare reaction tubes on ice. For a 20 µL final volume, add 4 µL of 5X Reaction Buffer, 2 µL of 10 mM ATP, and ~200 ng of kDNA substrate.

-

Add varying concentrations of pixantrone or a vehicle control (e.g., DMSO) to the respective tubes.[21]

-

Add a pre-determined amount of Topo II enzyme sufficient to cause full decatenation in the control tube. Adjust the final volume to 20 µL with sterile water.

-

Incubate the reactions for 30 minutes at 37°C.[20]

-

Terminate the reaction by adding 5 µL of Stop Solution/Loading Dye and incubate for a further 30 minutes at 37°C to digest the protein.

-

Load the samples onto a 1% agarose gel.

-

Run the gel electrophoresis until the dye front has migrated approximately 75% of the gel length.

-

Stain the gel with Ethidium Bromide, visualize under UV light, and document the results. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

-

Topoisomerase II-mediated DNA Cleavage Assay

This assay directly measures the formation of the stabilized cleavage complex by detecting the conversion of supercoiled plasmid DNA (e.g., pBR322) into a linear form.[22][23]

-

Materials & Reagents

-

Purified human Topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

5X Topo II Reaction Buffer

-

10 mM ATP solution

-

Pixantrone stock solution

-

Stop Solution: 1% SDS, 50 mM EDTA

-

Proteinase K (20 mg/mL)

-

1% Agarose gel in TAE buffer

-

Ethidium Bromide or other DNA stain

-

-

Procedure

-

Set up 20 µL reactions as described in the decatenation assay, but substitute kDNA with ~300 ng of supercoiled pBR322 DNA.[3]

-

Add varying concentrations of pixantrone or vehicle control.

-

Add Topo II enzyme and incubate for 20-30 minutes at 37°C to allow cleavage complexes to form.[24]

-

Stop the reaction by adding 2 µL of 1% SDS and 2 µL of 0.5 M EDTA. This traps the covalent complex.

-

Add 2 µL of Proteinase K and incubate for 45 minutes at 45°C to digest the covalently bound enzyme, leaving a break in the DNA.[24]

-

Add loading dye and load samples onto a 1% agarose gel.

-

Perform electrophoresis and visualize the gel. An effective Topo II poison will show a concentration-dependent increase in the linear DNA band (form II) at the expense of the supercoiled band (form I).

-

Cellular Cytotoxicity (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a cytotoxic compound.

-

Materials & Reagents

-

Cancer cell line of interest (e.g., K562)

-

Complete cell culture medium

-

96-well cell culture plates

-

Pixantrone stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

-

Procedure

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of pixantrone in complete medium and add them to the wells. Include untreated and vehicle-only controls.

-

Incubate the plate for a specified period (e.g., 48-72 hours) in a cell culture incubator.[18]

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance on a microplate reader at a wavelength of ~570 nm.

-

Calculate cell viability as a percentage of the untreated control and plot the results against drug concentration to determine the IC50 value.

-

Conclusion

This compound (pixantrone) is a potent topoisomerase II poison that represents a significant advancement over earlier anthracyclines and anthracenediones, primarily due to its improved safety profile.[3][4] Its mechanism of action relies on the stabilization of the Topo II-DNA cleavage complex, which converts a vital cellular enzyme into a potent cell-killing agent by inducing permanent DNA double-strand breaks.[5] This targeted action against a process fundamental to rapidly proliferating cancer cells underscores its therapeutic utility. The experimental protocols detailed herein provide a robust framework for researchers to further investigate pixantrone and develop novel Topo II-targeting agents in the ongoing effort to advance cancer chemotherapy.

References

- 1. echemi.com [echemi.com]

- 2. This compound Hydrochloride | C21H27Cl2N5O4 | CID 135484032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents [mdpi.com]

- 7. Mapping of DNA topoisomerase II poisons (etoposide, clerocidin) and catalytic inhibitors (aclarubicin, ICRF-187) to four distinct steps in the topoisomerase II catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Catalytic function of DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of DNA Topoisomerase Type IIα (TOP2A) by Mitoxantrone and Its Halogenated Derivatives: A Combined Density Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The catalytic activities of DNA topoisomerase II are most closely associated with the DNA cleavage/religation steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Topoisomerase II Inhibitors and Poisons, and the Influence of Cell Cycle Checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Initial Testing (Stage 1) of the Topoisomerase II inhibitor Pixantrone, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cancer-research-network.com [cancer-research-network.com]

- 18. Mitoxantrone, a topoisomerase II inhibitor, induces apoptosis of B-chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Drug: Mitoxantrone - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 20. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pubcompare.ai [pubcompare.ai]

Piroxantrone: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piroxantrone is a synthetic anthrapyrazole derivative with antineoplastic properties. It belongs to a class of compounds developed as analogues to the anthracenedione anticancer agents, such as mitoxantrone, with the aim of reducing cardiotoxicity while retaining potent antitumor activity.[1] this compound exerts its cytotoxic effects by intercalating into DNA and inhibiting the function of topoisomerase II, an enzyme critical for DNA replication and repair.[1] This technical guide provides a detailed overview of the chemical structure and synthesis of this compound, along with relevant physicochemical data and a summary of its mechanism of action.

Chemical Structure

This compound is characterized by a planar tetracyclic aromatic core, which is a dibenzo[cd,g]indazol-6(2H)-one system. This core is substituted with two basic side chains, which are crucial for its interaction with DNA. The IUPAC name for this compound is 5-[(3-aminopropyl)amino]-7,10-dihydroxy-2-[2-[(2-hydroxyethyl)amino]ethyl]dibenz[cd,g]indazol-6(2H)-one.

Caption: 2D Chemical Structure of this compound.

Key Structural Features and Physicochemical Properties

The key structural features of this compound include the hydroxylated A-ring of the anthrapyrazole core and the two nitrogen-containing side chains. These features contribute to its DNA binding affinity and biological activity. A summary of its chemical identifiers and computed properties is provided in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 5-[(3-aminopropyl)amino]-7,10-dihydroxy-2-[2-[(2-hydroxyethyl)amino]ethyl]dibenz[cd,g]indazol-6(2H)-one | [1] |

| CAS Number | 91441-23-5 | [1][2] |

| Molecular Formula | C21H25N5O4 | [1][2] |

| Molecular Weight | 411.45 g/mol | [1][2] |

| Water Solubility | > 11.20 mg/mL | [1] |

| XLogP3 | 2.1 | [1] |

| Polar Surface Area (PSA) | 145.66 Ų | [1] |

| Stability in Solution | A 10.2 mg/mL aqueous solution showed approximately 5% degradation in 24 hours and < 10% degradation in 48 hours. | [1] |

Synthesis of this compound

The logical workflow for the synthesis of this compound, based on the general methodology for this class of compounds, is depicted below.

Caption: Plausible synthetic pathway for this compound.

General Experimental Protocol for Anthrapyrazole Synthesis

The following is a generalized experimental protocol for the synthesis of 7,10-dihydroxy anthrapyrazoles, adapted from the literature on related compounds.[1][3]

Step 1: Formation of the Chloroanthrapyrazole Intermediate

-

A solution of the starting material, a 1,5-dichloro-4,8-dihydroxyanthraquinone, is prepared in a suitable solvent such as pyridine.

-

The appropriate mono-substituted hydrazine (in the case of this compound, 2-[(2-hydroxyethyl)amino]ethylhydrazine) is added to the solution.

-

The reaction mixture is heated under reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent or water.

-

The crude chloroanthrapyrazole intermediate is collected by filtration, washed, and dried. Further purification may be carried out by column chromatography or recrystallization.

Step 2: Condensation with the Amine Side Chain

-

The chloroanthrapyrazole intermediate is dissolved or suspended in a high-boiling point solvent like pyridine or dimethyl sulfoxide (DMSO).

-

An excess of the desired amine (for this compound, (3-aminopropyl)amine) is added to the mixture.

-

The reaction is heated, often at temperatures exceeding 100°C, for an extended period. The progress of the reaction is monitored by TLC.

-

After the reaction is complete, the mixture is cooled, and the final product is isolated. This may involve precipitation, extraction, and/or chromatographic purification.

-

The final product's identity and purity are confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Mechanism of Action

This compound is a DNA-intercalating agent and a topoisomerase II poison.[1] The planar aromatic core of the molecule inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure and inhibits the processes of replication and transcription.

Furthermore, this compound stabilizes the covalent intermediate complex formed between topoisomerase II and DNA.[4][5] Topoisomerase II is an enzyme that transiently cleaves both strands of the DNA to allow for the passage of another DNA segment, thereby resolving DNA tangles and supercoils. By trapping this "cleavable complex," this compound prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks. These DNA breaks trigger cell cycle arrest and ultimately lead to apoptosis (programmed cell death).

Caption: this compound's mechanism of action.

Conclusion

This compound is a potent antineoplastic agent with a well-defined chemical structure that facilitates its interaction with DNA and topoisomerase II. While a specific, publicly available synthesis protocol is elusive, the general methodology for creating anthrapyrazoles provides a clear and plausible route for its production. The continued study of this compound and its analogues may lead to the development of new and improved cancer chemotherapeutics.

References

- 1. Anthrapyrazole anticancer agents. Synthesis and structure-activity relationships against murine leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of a novel series of anthrapyrazoles linked with netropsin-like oligopyrrole carboxamides as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Piroxantrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piroxantrone, an anthrapyrazole derivative, is an antineoplastic agent recognized for its role as a DNA intercalating agent and a potent inhibitor of topoisomerase II. Its structural similarity to mitoxantrone places it within a class of compounds investigated for their therapeutic potential in oncology. This technical guide provides a detailed overview of the core physicochemical properties of this compound, offering valuable data and methodologies for researchers and professionals in drug development.

Quantitative Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₅N₅O₄ | --INVALID-LINK-- |

| Molecular Weight | 411.46 g/mol | --INVALID-LINK-- |

| Solubility | ||

| H₂O | > 11.20 mg/mL | --INVALID-LINK--[1][2] |

| Buffer, pH 4 | > 9.60 mg/mL | --INVALID-LINK--[1][2] |

| Buffer, pH 9 | > 11.50 mg/mL | --INVALID-LINK--[1][2] |

| Ethanol | < 0.73 mg/mL | --INVALID-LINK--[1][2] |

| DMSO | > 9.60 mg/mL | --INVALID-LINK--[1] |

| Chloroform (CHCl₃) | < 0.77 mg/mL | --INVALID-LINK--[1] |

| Computed XLogP3 | -1.1 | --INVALID-LINK--[3] |

Experimental Protocols

Detailed experimental protocols for the determination of this compound's physicochemical properties are not extensively published. However, standard methodologies can be applied.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the conventional shake-flask method.[4][5]

-

Preparation: An excess amount of this compound solid is added to a known volume of the solvent of interest (e.g., water, buffers of varying pH, ethanol) in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (typically 25°C or 37°C) for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a low-binding membrane (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using the capillary melting point method as described in various pharmacopeias.[6][7]

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2.5-3.5 mm.

-

Instrumentation: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. A preliminary determination may be done at a rapid ramp rate (e.g., 10-20 °C/min) to find the approximate melting range.[7] A second, more accurate measurement is then performed with a fresh sample, starting at a temperature approximately 5°C below the expected melting point and using a slower ramp rate (e.g., 1 °C/min).[6][7]

-

Observation: The temperature range is recorded from the point at which the substance begins to collapse or liquefy (onset) to the point at which it is completely liquid (clear point).

Partition Coefficient (logP) Determination (Shake-Flask Method)

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method.[8]

-

Phase Preparation: Equal volumes of n-octanol and water (or a relevant buffer, e.g., PBS pH 7.4 for logD) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase.

-

Equilibration: The mixture is gently agitated for a sufficient time to allow for the partitioning of this compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique like HPLC.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

Mechanism of Action: Topoisomerase II Inhibition

This compound exerts its antineoplastic effects primarily by targeting DNA topoisomerase IIα.[1][2][9] Topoisomerase II enzymes are crucial for managing DNA topology during processes like replication and transcription by creating transient double-strand breaks. This compound acts as a "topoisomerase II poison" by intercalating into the DNA and stabilizing the covalent complex formed between topoisomerase II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks, which are cytotoxic and trigger apoptotic cell death.

Caption: Mechanism of this compound as a Topoisomerase II poison.

Experimental Workflow: Solubility Determination

The following diagram illustrates a typical workflow for determining the aqueous solubility of a compound like this compound.

Caption: Workflow for experimental solubility determination.

References

- 1. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thinksrs.com [thinksrs.com]

- 7. thinksrs.com [thinksrs.com]

- 8. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Piroxantrone Analogues and Derivatives for Researchers, Scientists, and Drug Development Professionals

Abstract

Piroxantrone and its analogues represent a promising class of antineoplastic agents that have garnered significant attention in the field of oncology. As derivatives of the anthracenedione scaffold, these compounds exert their cytotoxic effects primarily through the inhibition of topoisomerase II and intercalation into DNA, leading to the induction of apoptosis in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of this compound analogues and derivatives, with a focus on their mechanism of action, quantitative biological data, and detailed experimental protocols relevant to their synthesis and evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anticancer therapeutics.

Introduction

This compound is a synthetic aza-anthracenedione developed as an analogue of mitoxantrone with the aim of reducing cardiotoxicity while retaining potent antitumor activity.[1] These compounds are classified as topoisomerase II poisons, stabilizing the covalent complex between the enzyme and DNA, which ultimately leads to double-strand breaks and the initiation of apoptotic cell death.[2] The planar aromatic ring system of these molecules allows them to intercalate between DNA base pairs, further contributing to their cytotoxic effects.[2] This guide will delve into the core aspects of this compound analogues and derivatives, providing the necessary technical details for their study and development.

Mechanism of Action

The primary mechanism of action of this compound and its analogues is the inhibition of topoisomerase IIα, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[3] By stabilizing the topoisomerase II-DNA cleavage complex, these drugs prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[2] This DNA damage triggers a cascade of cellular responses, culminating in cell cycle arrest and apoptosis.

Signaling Pathway of this compound-Induced Apoptosis

The DNA double-strand breaks induced by this compound analogues activate a complex signaling network that converges on the apoptotic machinery. Key signaling nodes in this pathway include the activation of DNA damage sensors, cell cycle checkpoint kinases, and the subsequent initiation of the intrinsic apoptotic pathway.

References

Piroxantrone in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piroxantrone, an aza-anthracenedione derivative of mitoxantrone, is an antineoplastic agent that has been investigated for its therapeutic potential in various malignancies. Developed to retain the broad antitumor activity of anthracyclines while mitigating their associated cardiotoxicity, this compound's primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This technical guide provides a comprehensive overview of this compound's role in cancer research, detailing its mechanism of action, summarizing key quantitative data from clinical and preclinical studies, and outlining experimental protocols for its investigation. Visualizations of its molecular interactions, experimental workflows, and logical relationships are provided to facilitate a deeper understanding of its properties and applications.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through two interconnected mechanisms: DNA intercalation and inhibition of topoisomerase II.[1][2]

-

DNA Intercalation: this compound's planar aromatic ring structure allows it to insert itself between the base pairs of the DNA double helix.[2] This intercalation distorts the DNA structure, interfering with the processes of transcription and replication.

-

Topoisomerase II Inhibition: this compound acts as a topoisomerase II "poison."[3] It stabilizes the covalent complex formed between topoisomerase II and DNA, which is a transient intermediate in the enzyme's catalytic cycle.[1][2] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[1] The persistence of these breaks triggers a cascade of cellular events, ultimately culminating in apoptotic cell death.[4][5]

Recent studies have also suggested that this compound can form covalent adducts with DNA, particularly in the presence of formaldehyde, which is often found at elevated levels in cancer cells.[2] This alkylation activity contributes to its DNA-damaging effects.[2]

Signaling Pathway for this compound-Induced Cell Death

The DNA damage induced by this compound triggers a cellular response that leads to cell cycle arrest and apoptosis. The following diagram illustrates the key steps in this signaling pathway.

Quantitative Data from Clinical and Preclinical Studies

The following tables summarize the quantitative data from key studies investigating the efficacy and safety of this compound in various cancer types.

Table 1: Phase II Clinical Trial of this compound in Malignant Melanoma[6]

| Parameter | Value |

| Indication | Disseminated Malignant Melanoma |

| Dosage | 150 mg/m² intravenously every 21 days |

| Number of Patients | 46 eligible, 44 evaluable |

| Overall Response Rate | 5% (95% CI: 1%-15%) |

| Partial Responses | 2 |

| Median Survival | 5 months (95% CI: 3-8 months) |

| Primary Toxicity | Granulocytopenia |

Table 2: Phase II Clinical Trial of this compound in Pancreatic Adenocarcinoma[7]

| Parameter | Value |

| Indication | Advanced Adenocarcinoma of the Pancreas |

| Dosage | 150 mg/m² intravenously every 21 days |

| Number of Patients | 35 evaluable |

| Objective Responses | 0 (95% CI: 0%-10%) |

| Grade ≥3 Toxicities | Primarily hematologic (in 28 patients) |

Table 3: In Vitro Activity of this compound in Pediatric Cancer Cell Lines[8]

| Cell Line Panel | Median Relative IC₅₀ (nM) | Range of Relative IC₅₀ (nM) |

| All PPTP Cell Lines | 54 | <3 - 1033 |

| Ewing Sarcoma | 14 | - |

| Rhabdomyosarcoma | 412 | - |

Table 4: In Vitro Activity of this compound in Multiple Myeloma Cell Lines[4][5]

| Parameter | Value |

| Cell Lines | AMO-1, KMS-12-BM, and others |

| IC₅₀ for Proliferation Inhibition | 0.1 - 0.25 µM |

| IC₅₀ for Metabolic Activity Inhibition | 0.5 - 5 µM |

| Apoptosis Induction | Observed after 7-day incubation |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic and cytostatic effects of this compound on cancer cells.

Protocol: MTS Cell Proliferation Assay [6]

-

Cell Seeding: Seed cancer cell lines into 96-well plates at a predetermined density (e.g., 5 x 10⁴ cells/mL).

-

Drug Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. Include untreated and vehicle-only controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

-

Final Incubation: Incubate the plates for an additional 4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values of the treated wells to the untreated control wells. Calculate the IC₅₀ value, the concentration of this compound that inhibits cell proliferation by 50%, using appropriate software (e.g., GraphPad Prism).

Topoisomerase II Decatenation Assay

This assay assesses the ability of this compound to inhibit the catalytic activity of topoisomerase II.

Protocol: Topoisomerase II Decatenation Assay [1][7]

-

Reaction Setup: On ice, prepare a reaction mixture containing assay buffer, ATP, and kinetoplast DNA (kDNA).

-

Drug Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-drug control and a positive control inhibitor (e.g., etoposide).

-

Enzyme Addition: Add purified human topoisomerase IIα to the reaction tubes.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding STEB (Sucrose, Tris-HCl, EDTA, Bromophenol Blue) buffer and chloroform/isoamyl alcohol.

-

Phase Separation: Centrifuge the tubes to separate the aqueous and organic phases.

-

Gel Electrophoresis: Load the aqueous phase onto a 1% agarose gel.

-

Visualization: Run the gel, stain with ethidium bromide, and visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA will remain in the well. Inhibition is observed as a decrease in the amount of decatenated minicircles.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is used to detect DNA double-strand breaks in individual cells.

Protocol: Comet Assay [6]

-

Cell Treatment: Treat cells (e.g., PANC1) with this compound at various concentrations for 24 hours.

-

Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis. The negatively charged, fragmented DNA will migrate towards the anode, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., propidium iodide) and visualize using a fluorescence microscope.

-

Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software. The Olive tail moment is a common metric used.

Conclusion

This compound is a potent antineoplastic agent with a well-defined mechanism of action centered on DNA intercalation and topoisomerase II inhibition. While it has shown modest activity in some solid tumors like malignant melanoma and pancreatic cancer in early clinical trials, its efficacy in hematological malignancies appears more promising. The reduced cardiotoxicity of this compound compared to other anthracyclines remains a significant advantage. Further research, particularly in combination with other targeted therapies, may unveil its full therapeutic potential. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their future investigations of this compound and related compounds.

References

- 1. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Pixantrone - Wikipedia [en.wikipedia.org]

- 4. Pixantrone demonstrates significant in vitro activity against multiple myeloma and plasma cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pixantrone demonstrates significant in vitro activity against multiple myeloma and plasma cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. inspiralis.com [inspiralis.com]

Piroxantrone's Antineoplastic Activity: A Technical Guide

Executive Summary: Piroxantrone (also known as Pixantrone) is a novel aza-anthracenedione antineoplastic agent designed for improved efficacy and reduced cardiotoxicity compared to traditional anthracyclines and related compounds like mitoxantrone.[1][2] Approved in the European Union for treating relapsed or refractory aggressive B-cell non-Hodgkin lymphoma, its core mechanism of action is the targeted inhibition of DNA topoisomerase IIα.[1] This leads to the formation of covalent enzyme-DNA complexes, induction of DNA double-strand breaks, and ultimately, apoptotic cell death.[1][3] A key feature of this compound is its selectivity for the topoisomerase IIα isoform over the IIβ isoform, which is predominant in cardiomyocytes. This selectivity, combined with a low propensity to form cardiotoxic iron complexes and semiquinone free radicals, is believed to contribute to its favorable cardiac safety profile.[1] This document provides a comprehensive technical overview of this compound's mechanism, quantitative preclinical and clinical data, key signaling pathways, and detailed experimental protocols relevant to its study.

Core Mechanism of Antineoplastic Activity

This compound exerts its cytotoxic effects through a multi-faceted interaction with cellular DNA and associated enzymes. Unlike classic anthracyclines, its structure was rationally designed to minimize the chemical motifs responsible for cardiotoxicity.[2]

Topoisomerase IIα Inhibition

The primary mechanism of this compound's anticancer activity is the poisoning of DNA topoisomerase IIα, a critical enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation.[1][3] this compound stabilizes the transient "cleavable complex" formed between topoisomerase IIα and DNA.[3] This prevents the re-ligation of the DNA strands, effectively converting a transient single-strand break into a permanent, cytotoxic double-strand break (DSB).[3] Studies demonstrate that this compound's effects are more selective for the topoisomerase IIα isoform compared to the topoisomerase IIβ isoform, especially at therapeutic concentrations (1–10 μM).[3]

DNA Intercalation and Damage

In addition to topoisomerase II inhibition, this compound can intercalate into DNA, though its activity is not solely dependent on this interaction.[2] The stabilization of the topoisomerase II-DNA complex and the subsequent generation of DSBs are the critical events leading to cell death. The formation of these DSBs can be confirmed by the phosphorylation of histone H2AX (γH2AX), a sensitive marker of DNA damage.[1][3]

Reduced Cardiotoxicity Profile

The improved cardiac safety of this compound is attributed to three primary factors[1]:

-

Lack of Iron Binding: Its aza-anthracenedione structure does not possess the quinone-hydroquinone site responsible for avidly binding iron(III), thereby preventing the generation of iron-based oxidative stress in cardiomyocytes.[1][2]

-

Limited Free Radical Formation: this compound demonstrates a reduced capacity to produce semiquinone free radicals in cellular systems, likely due to low cellular uptake, which limits redox cycling.[1]

-

Topoisomerase Isoform Selectivity: The β isoform of topoisomerase II is predominant in postmitotic heart muscle cells. This compound's demonstrated selectivity for targeting topoisomerase IIα over IIβ likely spares cardiomyocytes from significant DNA damage.[1][3]

Quantitative Efficacy Data

The antineoplastic activity of this compound has been quantified in numerous preclinical and clinical studies.

Preclinical In Vitro Cytotoxicity

This compound has shown potent cytotoxic activity across a range of cancer cell lines.

| Cell Line Panel | Assay Type | Exposure Time | IC50 Value | Reference |

| Pediatric Preclinical Testing Program (PPTP) Panel | Not Specified | 96 hours | Median relative IC50: 54 nM (Range: <3 nM to 1.03 µM) | [2] |

Preclinical In Vivo Efficacy

In vivo studies using solid tumor xenografts have confirmed the antitumor activity of this compound.

| Tumor Model | Dosing Schedule | Outcome | Reference |

| PPTP Solid Tumor Xenografts (8 models) | 7.5 mg/kg, IV, q4d x 3 | Significant difference in Event-Free Survival (EFS) in 2 of 8 models. | [2] |

| Wilms Tumor Xenograft (KT-10) | 7.5 mg/kg, IV, q4d x 3 | One complete response observed. | [2] |

Clinical Trial Efficacy and Dosing

Phase I clinical trials have established the safety profile and recommended dosing for further studies.

| Study Phase | Formulation | Dosing Schedule | Maximum Tolerated Dose (MTD) | Recommended Phase II Dose (RP2D) | Dose-Limiting Toxicities (DLTs) | Reference |

| Phase I | Conventional | 1-hour infusion every 3 weeks | 190 mg/m² | 150 mg/m² | Myelosuppression (predominantly leukopenia) | [4] |

| Phase I | Pegylated Liposomal (plm60-s) | Infusion every 4 weeks | >18 mg/m² (not reached) | Not determined | Well-tolerated up to 18 mg/m² | [5] |

Key Signaling Pathways and Mechanisms of Resistance

DNA Damage Response and Cell Cycle Arrest

This compound-induced DNA double-strand breaks activate the DNA Damage Response (DDR) pathway. This signaling cascade leads to cell cycle arrest, primarily at the G2 phase, allowing time for DNA repair.[6] If the damage is too extensive, the pathway shifts towards inducing apoptosis.

Caption: this compound inhibits Topoisomerase IIα, causing DNA DSBs that activate the ATM/ATR-p53 signaling cascade, leading to G2/M cell cycle arrest and apoptosis.

Mechanisms of Cellular Resistance

Tumor cells can develop resistance to this compound through several mechanisms. Understanding these pathways is crucial for predicting treatment response and developing combination therapies.

Caption: this compound resistance is driven by increased BCRP-mediated drug efflux, decreased Topoisomerase II target expression, and cytoplasmic sequestration.

Detailed Experimental Protocols

Standardized protocols are essential for evaluating the antineoplastic activity of this compound.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Caption: A standard workflow for determining the IC50 of this compound using the MTT cell viability assay.

Protocol:

-

Cell Plating: Seed tumor cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[7]

-

Drug Application: Prepare serial dilutions of this compound in culture media. Remove the old media from the plate and add 100 µL of the drug dilutions to the appropriate wells. Include vehicle-only controls. Incubate for a specified period (e.g., 96 hours).[2][7]

-

MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[8]

-

Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

-

Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the results on a semi-log graph to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Topoisomerase II Inhibition: kDNA Decatenation Assay

This cell-free assay measures the ability of a drug to inhibit the decatenation (unlinking) of catenated kinetoplast DNA (kDNA) by topoisomerase II.

Caption: A cell-free workflow to assess this compound's direct inhibitory effect on Topoisomerase IIα enzymatic activity.

Protocol:

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing purified human topoisomerase IIα, ATP, and a reaction buffer. Add varying concentrations of this compound or a vehicle control.[3]

-

Substrate Addition: Add kDNA, a network of interlocked DNA minicircles isolated from trypanosomes, to initiate the reaction.[3]

-

Incubation: Incubate the mixture at 37°C for approximately 30 minutes. In the absence of an inhibitor, topoisomerase IIα will decatenate the kDNA into individual circular DNA molecules.

-

Termination: Stop the reaction by adding a stop buffer containing a detergent (like SDS) and proteinase K to digest the enzyme.

-

Analysis: Analyze the reaction products by agarose gel electrophoresis. Catenated kDNA remains in the loading well, while decatenated circular DNA migrates into the gel. The degree of inhibition is proportional to the amount of kDNA remaining in the well.[3]

Cellular DNA Damage: γH2AX Immunofluorescence Assay

This cell-based assay detects the formation of DNA double-strand breaks through immunofluorescent staining of phosphorylated histone H2AX.

Caption: A cell-based workflow to visualize and quantify DNA double-strand breaks induced by this compound treatment.

Protocol:

-

Cell Preparation: Grow cells on glass coverslips in a petri dish. Treat the cells with this compound at the desired concentration and for the desired time.[3]

-

Fixation: Wash the cells with PBS and fix them with a 4% paraformaldehyde solution to preserve cellular structures.

-

Permeabilization: Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100) to allow antibodies to enter the nucleus.

-

Blocking: Block non-specific antibody binding sites using a blocking buffer (e.g., bovine serum albumin in PBS).

-

Antibody Staining: Incubate the cells with a primary antibody that specifically recognizes the γH2AX epitope. After washing, incubate with a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) that will bind to the primary antibody.

-

Visualization: Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain like DAPI.

-

Analysis: Image the cells using a fluorescence microscope. The presence of distinct fluorescent foci within the nucleus indicates the locations of DNA double-strand breaks. The number and intensity of these foci can be quantified using image analysis software.[3]

Conclusion and Future Directions

This compound is a potent antineoplastic agent with a well-defined mechanism of action centered on the selective inhibition of topoisomerase IIα. Its key advantage lies in a significantly improved cardiac safety profile compared to older anthracyclines and anthracenediones. Quantitative data from both preclinical and clinical settings support its cytotoxic efficacy. Future research should continue to explore its application in other malignancies, investigate rational combination therapies to overcome resistance, and further characterize the long-term safety of its liposomal formulations. The detailed protocols and mechanistic diagrams provided herein serve as a foundational guide for researchers and drug developers working with this important therapeutic agent.

References

- 1. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Initial Testing (Stage 1) of the Topoisomerase II inhibitor Pixantrone, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I study and pharmacodynamics of this compound (NSC 349174), a new anthrapyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase I clinical trial of pegylated liposomal mitoxantrone plm60-s: pharmacokinetics, toxicity and preliminary efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular and biochemical pharmacology of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Piroxantrone: An In-Depth Technical Guide to In Vitro Efficacy

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro efficacy of Piroxantrone (also known as Pixantrone), an aza-anthracenedione antineoplastic agent. This compound is structurally related to mitoxantrone and anthracyclines but is designed for reduced cardiotoxicity.[1][2] It is a potent inhibitor of topoisomerase II, a critical enzyme involved in DNA replication and repair.[1][2][3] This guide summarizes key quantitative data, details common experimental protocols for its evaluation, and visualizes its core mechanisms and workflows.

Quantitative Efficacy Data

This compound has demonstrated significant cytotoxic activity across a range of cancer cell lines. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process, such as cell proliferation, by 50%.

The table below summarizes the in vitro cytotoxic activity of this compound against various cell lines as reported in preclinical studies.

Table 1: Summary of this compound In Vitro Cytotoxicity

| Cell Line Panel/Type | Median IC50 | IC50 Range | Assay Type | Exposure Time | Reference |

| Pediatric Preclinical Testing Program (PPTP) Panel (24 cell lines) | 54 nM | <3 nM to 1.03 µM | DIMSCAN Assay | 96 hours | [4][5][6] |

| Human Leukemia K562 Cells | Not specified | Not specified | Growth Inhibition Assay | 72 hours | [7] |

| Etoposide-Resistant K/VP.5 Cells | Not specified | Cross-resistance observed | Growth Inhibition Assay | 72 hours | [7] |

| Multiple Myeloma Cell Lines | Not specified | Significant inhibition | Proliferation & Metabolic Activity Assays | Up to 7 days | [8] |

Note: The observed potency can vary based on the cell line, assay type, and drug exposure duration. The continuous 96-hour exposure in the PPTP study likely contributes to the potent median IC50 value observed.[5]

Mechanism of Action: Topoisomerase IIα Inhibition

This compound's primary mechanism of action is the inhibition of DNA topoisomerase IIα.[7][9] It acts as a "topoisomerase poison" by intercalating into DNA and stabilizing the covalent complex formed between topoisomerase IIα and DNA.[5][7] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks, which are toxic to the cell.[7][9] This action ultimately impairs chromosome segregation during mitosis, causing mitotic perturbations and aberrant cell divisions that lead to delayed cell death.[10][11]

dot

Caption: this compound's mechanism of action targeting Topoisomerase IIα.

Experimental Protocols

The in vitro efficacy of this compound is assessed using a variety of established experimental protocols. These assays measure cytotoxicity, the specific inhibitory effect on its molecular target, and its impact on the cell cycle.

Table 2: Key Experimental Methodologies

| Assay Name | Principle | Brief Protocol Steps | Reference |

| Cytotoxicity Assays (MTS/MTT) | Measures cell viability via metabolic activity. Viable cells reduce a tetrazolium salt (MTS/MTT) to a colored formazan product, which is quantified by absorbance. | 1. Seed cells in 96-well plates and allow them to adhere. 2. Treat cells with a serial dilution of this compound. 3. Incubate for a set period (e.g., 72-96 hours). 4. Add MTS or MTT reagent to each well and incubate. 5. Measure absorbance at the appropriate wavelength. 6. Calculate IC50 values from the dose-response curve. | [7][12] |

| Topoisomerase IIα Kinetoplast DNA (kDNA) Decatenation Assay | Assesses the catalytic activity of Topoisomerase IIα. The enzyme decatenates (unlinks) highly catenated networks of kDNA into minicircles. Inhibition of this process by a drug is visualized on an agarose gel. | 1. Incubate purified Topoisomerase IIα with kDNA in the presence of ATP and varying concentrations of this compound. 2. Stop the reaction. 3. Separate the reaction products on an agarose gel. 4. Visualize DNA with an intercalating dye (e.g., ethidium bromide). Inhibited reactions will show a higher proportion of catenated kDNA. | [7][9] |

| DNA Cleavage Assay | Determines if a drug acts as a "topoisomerase poison" by stabilizing the cleavable complex. This results in the conversion of supercoiled plasmid DNA (e.g., pBR322) into linear DNA. | 1. Incubate supercoiled plasmid DNA with Topoisomerase IIα and varying concentrations of this compound. 2. Add SDS to denature the enzyme and trap the covalent DNA-enzyme complex. 3. Treat with proteinase K to digest the protein. 4. Analyze the DNA topology (supercoiled vs. linear) via agarose gel electrophoresis. | [7][9] |

| Clonogenic Assay | A long-term assay that measures the ability of a single cell to proliferate and form a colony. It assesses the drug's ability to induce cell death rather than just cytostatic effects. | 1. Treat a known number of cells with this compound for a specified duration. 2. Plate the cells at a low density in drug-free medium. 3. Allow cells to grow for 1-3 weeks until visible colonies form. 4. Fix, stain, and count the colonies. 5. Calculate the surviving fraction relative to untreated controls. | [10][11] |

| Cell Cycle Analysis | Quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) using flow cytometry. This compound's effects on cell cycle progression can be determined. | 1. Treat cells with this compound for various time points. 2. Harvest and fix the cells (e.g., with ethanol). 3. Stain the cellular DNA with a fluorescent dye (e.g., propidium iodide). 4. Analyze the DNA content of individual cells by flow cytometry. 5. Model the resulting histogram to determine the percentage of cells in each phase. | [11] |

dot

Caption: Standard workflow for an in vitro cytotoxicity (MTS/MTT) assay.

Cellular Fate and Mitotic Perturbations

Unlike classical DNA damaging agents that trigger robust cell cycle checkpoint activation, this compound can induce a latent form of DNA damage.[10][11] This damage may not immediately halt cell cycle progression.[11] Instead, cells treated with this compound often proceed through mitosis with impaired chromosome segregation, leading to the formation of chromatin bridges and micronuclei.[10][11] The ultimate cell death is a delayed event, often occurring only after cells have undergone several rounds of these aberrant divisions.[10]

dot

Caption: Logical relationship from this compound treatment to cell death.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Mitoxantrone - Wikipedia [en.wikipedia.org]

- 3. Drug: Mitoxantrone - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 4. Initial testing (stage 1) of the topoisomerase II inhibitor pixantrone, by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Initial Testing (Stage 1) of the Topoisomerase II inhibitor Pixantrone, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 7. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pixantrone demonstrates significant in vitro activity against multiple myeloma and plasma cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of the Cytotoxic Effect of Pd2Spm against Prostate Cancer through Vibrational Microspectroscopies [mdpi.com]

An In-depth Technical Guide to the Apoptosis Induction Kinetics of Piroxantrone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms and kinetics of apoptosis induction by piroxantrone, a potent aza-anthracenedione anticancer agent. This compound is a structural analogue of mitoxantrone and is recognized for its significant antitumor activity and reduced cardiotoxicity.[1][2] Its primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[1][3] By stabilizing the DNA-topoisomerase II complex, this compound leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and ultimately, programmed cell death (apoptosis).[1][3]

This document details the signaling pathways implicated in this compound-induced apoptosis, presents quantitative data on its kinetic and dose-dependent effects, and provides detailed experimental protocols for key assays used to characterize this process.

Core Mechanism of Action

This compound exerts its cytotoxic effects primarily through two interconnected mechanisms:

-

DNA Intercalation: The planar aromatic rings of the this compound molecule insert themselves between the base pairs of the DNA double helix.[3] This intercalation distorts the DNA structure, interfering with essential cellular processes like DNA replication and transcription.[3]

-

Topoisomerase II Inhibition: this compound acts as a topoisomerase II poison. It stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the enzyme from religating the DNA strands after it has created a double-strand break to resolve DNA supercoiling.[1][3] This leads to an accumulation of persistent DNA double-strand breaks, which are highly toxic to the cell and serve as a primary trigger for apoptosis.[1][4]

The induction of DNA double-strand breaks can be visualized and quantified by the phosphorylation of histone H2AX (γH2AX), which forms foci at the sites of DNA damage.[1][2]

Signaling Pathways in this compound-Induced Apoptosis

The apoptotic cascade initiated by this compound-induced DNA damage is a complex process involving multiple signaling pathways. The intrinsic, or mitochondrial, pathway plays a central role.

Intrinsic (Mitochondrial) Apoptosis Pathway

The accumulation of DNA double-strand breaks activates a cascade of events that converge on the mitochondria. This pathway is characterized by the following key events:

-

Activation of Pro-apoptotic Bcl-2 Family Proteins: DNA damage leads to the activation of pro-apoptotic proteins such as Bax and Bak.[5][6]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize at the outer mitochondrial membrane, leading to the formation of pores and an increase in membrane permeability.[5][6]